VCL-B (Venetoclax Impurity B)

Description

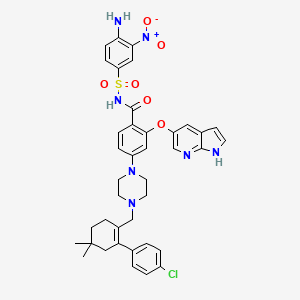

Venetoclax Impurity B (VCL-B) is a process-related or degradation impurity identified during the synthesis or storage of Venetoclax, a BCL-2 inhibitor used in hematologic malignancies. VCL-B is structurally characterized by modifications to the parent compound’s core scaffold, often arising from oxidative pathways or rearrangement reactions during manufacturing. Analytical techniques such as HPLC, LC-MS, and NMR are critical for its identification and quantification . Regulatory guidelines mandate strict control of impurities like VCL-B to ensure drug safety and efficacy, with thresholds typically set at ≤0.15% for unidentified impurities .

Properties

Molecular Formula |

C39H40ClN7O6S |

|---|---|

Molecular Weight |

770.3 g/mol |

IUPAC Name |

N-(4-amino-3-nitrophenyl)sulfonyl-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

InChI |

InChI=1S/C39H40ClN7O6S/c1-39(2)13-11-27(33(22-39)25-3-5-28(40)6-4-25)24-45-15-17-46(18-16-45)29-7-9-32(36(20-29)53-30-19-26-12-14-42-37(26)43-23-30)38(48)44-54(51,52)31-8-10-34(41)35(21-31)47(49)50/h3-10,12,14,19-21,23H,11,13,15-18,22,24,41H2,1-2H3,(H,42,43)(H,44,48) |

InChI Key |

SWKOYTNFSYQAKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)N)[N+](=O)[O-])OC6=CN=C7C(=C6)C=CN7)C |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Characteristics of VCL-B

| Property | Detail |

|---|---|

| Molecular Formula | C39H40ClN7O6S |

| Molecular Weight | 770.3 g/mol |

| Chemical Class | Venetoclax-related impurity |

VCL-B is structurally related to Venetoclax and shares key functional groups that influence its formation during oxidative degradation or synthetic manipulation of Venetoclax.

Preparation Methods of Venetoclax Impurity B (VCL-B)

Oxidative Degradation of Venetoclax

One of the primary routes to generate Venetoclax impurities, including VCL-B, involves oxidative stress degradation of Venetoclax. This method simulates conditions that Venetoclax may encounter during manufacturing or storage, leading to impurity formation.

- Oxidative Agent: Hydrogen peroxide (H2O2) solutions at varying concentrations (0.3%, 1%, 3%, 5%, and 10%) are used to induce oxidative degradation.

- Solvent System: Venetoclax is dissolved in dichloromethane (DCM) to create a clear solution before adding H2O2.

- Reaction Conditions: The mixture is stirred at room temperature (35–40 °C) in the dark for 4 hours or longer depending on the desired impurity profile.

- Impurity Formation: Higher concentrations of H2O2 (up to 10%) yield increased levels of impurities, including VCL-B, reaching up to 6–8% after 36 hours.

Synthesis via Venetoclax N-Oxide Intermediate

The preparation of VCL-B can be achieved through a two-step synthetic route involving the formation of a Venetoclax N-oxide (VNO) intermediate, followed by its rearrangement to VCL-B.

Step 1: Synthesis of Venetoclax N-Oxide (VNO)

- Reagents: Venetoclax is reacted with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

- Procedure:

- Venetoclax (3.0 g, 3.45 mmol) is dissolved in DCM (30 mL).

- m-CPBA (0.89 g, 5.17 mmol) is added slowly at 10–15 °C over 30 minutes.

- The reaction mixture is stirred for an additional 30 minutes at the same temperature.

- Workup:

- Aqueous sodium bicarbonate (NaHCO3) solution is added to quench the reaction.

- The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated.

- Purification: Column chromatography using 10% methanol in ethyl acetate yields the VNO impurity as a pale-yellow solid.

Step 2: Conversion of Venetoclax N-Oxide to VCL-B

- Reaction Conditions:

- The VNO intermediate (0.50 g, 0.565 mmol) is heated with water (2.5 mL) in a sealed tube at 100–110 °C for 36 hours.

- Mechanism: The N-oxide undergoes a Meisenheimer rearrangement to form the hydroxylamine impurity, identified as VCL-B.

- Purification: The product is isolated by column chromatography using 1% methanol in DCM to afford a yellow solid.

- Characterization: The purity and structure are confirmed by NMR (1H, 13C, 2D), mass spectrometry, and HPLC analysis.

Analytical and Characterization Techniques

The preparation and identification of VCL-B involve comprehensive analytical techniques:

| Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of impurities and purity assessment |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation |

| Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D) | Structural confirmation and impurity profiling |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and impurity detection during synthesis |

These techniques ensure the reliable identification and purity assessment of VCL-B during synthesis and degradation studies.

Summary Table of Preparation Methods

| Preparation Route | Key Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Oxidative Degradation | Venetoclax + H2O2 (up to 10%) in DCM, RT, 4-36 h | 6–8% impurity formation | Simulates degradation; impurity formed as by-product |

| Synthesis via N-Oxide Intermediate | Venetoclax + m-CPBA in DCM, 10–15 °C; then reflux VNO in water at 100–110 °C for 36 h | Isolated pure VCL-B | Two-step synthesis; allows controlled preparation |

Chemical Reactions Analysis

Types of Reactions

VCL-B undergoes several types of chemical reactions, including:

Oxidation: The primary reaction leading to the formation of VCL-B from Venetoclax.

Reduction: Although less common, VCL-B can undergo reduction under specific conditions.

Substitution: VCL-B can participate in nucleophilic substitution reactions, particularly involving the sulfonyl group.

Common Reagents and Conditions

Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of VCL-B, as well as substituted derivatives depending on the nucleophile used .

Scientific Research Applications

VCL-B is primarily used as a reference standard in the pharmaceutical industry to ensure the quality and safety of Venetoclax. It is also used in scientific research to study the degradation pathways and stability of Venetoclax under various conditions . Additionally, VCL-B serves as a model compound in the development of analytical methods for impurity profiling and quantification in drug substances and products .

Mechanism of Action

The mechanism of action of VCL-B is closely related to its parent compound, Venetoclax. Venetoclax inhibits the BCL-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death). By binding to BCL-2, Venetoclax and its impurities, including VCL-B, promote the release of pro-apoptotic proteins, leading to the activation of caspases and subsequent cell death . This mechanism is particularly effective in cancer cells that overexpress BCL-2, making them resistant to apoptosis .

Comparison with Similar Compounds

Key Observations :

- VCL-B and VNO are oxidation-derived impurities but differ in reaction mechanisms: VNO forms via direct oxidation, while VCL-B may involve dimerization or positional isomerism .

- VHA is a secondary impurity derived from VNO through thermal rearrangement, unlike VCL-B, which is a primary synthetic byproduct .

Analytical Behavior

Chromatographic and spectral data highlight distinct separation challenges:

- HPLC Retention Times: VCL-B elutes later than Venetoclax due to higher hydrophobicity (C39 vs. C45 core) . VNO and VHA show shorter retention times under gradient elution (MeOH/TFA mobile phase) .

- Mass Spectrometry :

Q & A

Q. What analytical techniques are most effective for identifying and quantifying VCL-B in Venetoclax formulations?

- Methodological Answer : High-resolution liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) is recommended for detecting VCL-B due to its sensitivity in distinguishing structurally similar impurities. Stress studies under hydrolytic, oxidative, and photolytic conditions can isolate VCL-B, followed by spectral matching using LCMS (e.g., Figure S19 in ). Validation parameters (linearity, precision, LOD/LOQ) should align with ICH guidelines to ensure reproducibility .

Q. How can researchers synthesize VCL-B for use as a reference standard in stability studies?

- Methodological Answer : VCL-B synthesis typically involves controlled degradation of Venetoclax under acidic or oxidative conditions. Reaction parameters (pH, temperature, oxidizing agents) must be optimized to maximize impurity yield while minimizing side products. Post-synthesis purification via preparative HPLC ensures >95% purity, with characterization using NMR and high-resolution mass spectrometry (HRMS) .

Q. What stability-indicating assays are critical for monitoring VCL-B formation during drug storage?

- Methodological Answer : Accelerated stability studies under ICH-recommended conditions (e.g., 40°C/75% RH for 6 months) should be conducted. Analytical methods like reverse-phase HPLC with UV detection at 230 nm can track VCL-B levels. Data should be statistically analyzed (e.g., ANOVA) to assess degradation kinetics and shelf-life implications .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in VCL-B degradation pathways under varying stress conditions?

- Methodological Answer : Discrepancies in degradation pathways (e.g., acidic vs. oxidative conditions) require comparative kinetic studies using isotope labeling or computational modeling (DFT). For example, oxidative degradation may involve radical intermediates, while hydrolysis could follow SN1/SN2 mechanisms. Conflicting data should be reconciled by validating intermediates via tandem MS/MS .

Q. What experimental designs are optimal for evaluating the pharmacological impact of VCL-B in combination therapies?

- Methodological Answer : Co-administration studies (e.g., VCL-B with Bortezomib) should use in vitro models (e.g., Epstein-Barr virus-infected lymphocytes) to assess synergistic or antagonistic effects. RNA-seq and pathway enrichment analysis (e.g., Fisher’s Exact Test) can identify differentially expressed genes linked to apoptosis or cell cycle regulation (Table S2 in ). Dose-response curves and Bliss independence models are recommended for interaction analysis .

Q. How can researchers address variability in VCL-B genotoxicity assessments across different assay systems?

- Methodological Answer : Discrepancies between Ames test, micronucleus assay, and Comet assay results require cross-validation using standardized protocols. For instance, metabolic activation systems (S9 fraction) in Ames tests may influence VCL-B mutagenicity. Data should be normalized to positive controls (e.g., benzo[a]pyrene) and analyzed for false positives via Bonferroni correction .

Q. What strategies improve the detection of low-abundance VCL-B in complex biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enhances VCL-B recovery from plasma or tissue homogenates. Coupling ultra-performance liquid chromatography (UPLC) with ion mobility spectrometry (IMS) improves resolution in high-background samples. Method sensitivity can be validated via spike-recovery experiments at 0.1–1.0 ng/mL concentrations .

Data Analysis and Interpretation

Q. How should researchers statistically analyze conflicting impurity profiles from inter-laboratory studies?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to identify outlier datasets caused by methodological variations (e.g., column chemistry differences in HPLC). Collaborative studies using harmonized protocols (e.g., USP <1225>) reduce variability. Meta-analyses with random-effects models can quantify between-study heterogeneity .

Q. What computational tools are effective for predicting VCL-B formation pathways during drug synthesis?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) model reaction energetics and transition states. Software like Schrödinger’s Maestro can predict degradation products based on molecular fragmentation patterns. Validation requires comparison with empirical LC-MS/MS data .

Ethical and Regulatory Considerations

Q. How do ICH guidelines influence the design of impurity profiling studies for VCL-B?

- Methodological Answer : ICH Q3A/B mandates identification thresholds (0.10% for APIs) and toxicological qualification of impurities like VCL-B. Studies must include forced degradation, method validation per ICH Q2(R1), and genotoxicity assessments. Regulatory submissions require tabulated stability data (e.g., % impurity over time) and justification of acceptable limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.